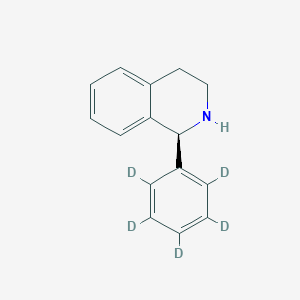
(S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-d5 is a deuterated derivative of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-d5 typically involves the deuteration of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline. One common method is the catalytic hydrogenation of the corresponding isoquinoline precursor in the presence of deuterium gas. This process requires specific reaction conditions, including the use of a suitable catalyst such as palladium on carbon and a controlled atmosphere to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and efficient deuterium incorporation.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the isoquinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or isoquinoline core.
Wissenschaftliche Forschungsanwendungen
(S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-d5 has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-d5 involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-1,2,3,4-tetrahydroisoquinoline: The non-deuterated parent compound.
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: A structurally similar compound with a benzyl group instead of a phenyl group.
2-Phenyl-1,2,3,4-tetrahydroisoquinoline: An isomer with the phenyl group at a different position.
Uniqueness
(S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-d5 is unique due to the presence of deuterium atoms, which can influence its chemical and physical properties. This isotopic substitution can affect reaction kinetics, stability, and interactions with biological targets, making it a valuable compound for research and development.
Biologische Aktivität
(S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-d5 is a deuterated derivative of 1-phenyl-1,2,3,4-tetrahydroisoquinoline (THIQ), a compound noted for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of Tetrahydroisoquinoline Derivatives
Tetrahydroisoquinoline (THIQ) derivatives are recognized for their broad spectrum of biological activities. They have been studied extensively for their potential as therapeutic agents against various diseases, including cancer, neurodegenerative disorders, and infectious diseases. The scaffold's versatility allows for modifications that can enhance specific biological activities through structure-activity relationship (SAR) studies .
The biological activity of this compound primarily involves its interaction with neurotransmitter systems. Notably, it has been shown to inhibit human serum dopamine β-hydroxylase (DBH) activity. DBH is crucial in the biosynthesis of norepinephrine from dopamine; thus, inhibiting this enzyme can have significant implications for treating conditions like Parkinson's disease .
The presence of deuterium atoms in the compound may influence its metabolic stability and interaction with enzymes, potentially modifying its pharmacokinetics and dynamics compared to non-deuterated versions.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity : THIQ derivatives have shown promise as potential antitumor agents. Studies indicate that they can inhibit tubulin polymerization, a critical process in cell division and cancer progression .
- Neuroprotective Effects : By modulating neurotransmitter levels through DBH inhibition, this compound may provide neuroprotective benefits in neurodegenerative diseases .
- Antimicrobial Properties : Some THIQ derivatives demonstrate antibacterial and antifungal activities, suggesting a broader therapeutic potential .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits DBH activity. This inhibition was quantified in human serum samples and correlated with potential therapeutic outcomes for patients with disorders characterized by dysregulated norepinephrine levels.
Structure-Activity Relationship (SAR)
A comprehensive review of SAR studies highlights how modifications to the THIQ scaffold influence biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Electron-donating groups | Increased DBH inhibition |
| Electron-withdrawing groups | Altered binding affinity to neurotransmitter receptors |
| Heterocyclic substitutions | Enhanced antitumor properties |
These findings underscore the importance of chemical modifications in developing more potent derivatives with targeted biological activities .
Eigenschaften
Molekularformel |
C15H15N |
|---|---|
Molekulargewicht |
214.32 g/mol |
IUPAC-Name |
(1S)-1-(2,3,4,5,6-pentadeuteriophenyl)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C15H15N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-9,15-16H,10-11H2/t15-/m0/s1/i1D,2D,3D,7D,8D |
InChI-Schlüssel |
PRTRSEDVLBBFJZ-PTACWCHISA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H]2C3=CC=CC=C3CCN2)[2H])[2H] |
Kanonische SMILES |
C1CNC(C2=CC=CC=C21)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















